molecular formula C9H18OS B2578637 2-Cyclohexyl-2-methoxyethanethiol CAS No. 2551117-68-9

2-Cyclohexyl-2-methoxyethanethiol

Cat. No. B2578637
CAS RN: 2551117-68-9
M. Wt: 174.3
InChI Key: LDUFWJBHABGTPX-UHFFFAOYSA-N
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Description

“2-Cyclohexyl-2-methoxyethanethiol” is a complex organic compound. Based on its name, it likely contains a cyclohexyl group (a six-membered carbon ring), a methoxy group (an oxygen atom bonded to a methyl group), and an ethanethiol group (a two-carbon chain with a sulfur-hydrogen group at the end) .


Synthesis Analysis

While specific synthesis methods for “2-Cyclohexyl-2-methoxyethanethiol” were not found, cyclohexanethiols, which might be structurally similar, can be synthesized from cyclohexene, cyclohexanol, 1,2-epithiocyclohexane, cyclohexyl halide, and by photolysis, among other methods .

Scientific Research Applications

Synthesis of New Organophosphorus Compounds

Research demonstrates the synthesis of new organophosphorus compounds derived from 2- Arylidenecyclohexane-1-one, highlighting a method to produce heterocyclic compounds containing phosphorus moiety through a reaction mechanism involving initial thiation of arylidenecyclohexane-1-one derivatives. This process opens pathways for creating biologically active compounds (Arsanious & Hennawy, 2016).

Hydrodeoxygenation for Valuable Compounds Production

A study on the hydrodeoxygenation (HDO) of 2-methoxy phenol, a lignin-derived compound, over various catalysts reveals the potential of this process in the production of green chemicals. The research emphasizes the influence of catalytic properties on the activity and selectivity towards cyclohexane, showcasing an efficient method for converting biomass-derived compounds into valuable chemicals (Dang et al., 2020).

Investigation of Molecular Interactions

Investigations into the molecular interactions between cyclohexane and 2-ethoxyethanol via ultrasonic studies provide insights into the behaviors of organic molecules in mixtures. This research contributes to understanding solvent properties and interactions, which is crucial for various applications in chemistry and material science (Durgabhavani et al., 2019).

Catalytic Processes and Material Synthesis

The synthesis of conjugated polymer nanoparticles in non-aqueous emulsions presents a novel approach using cyclohexane as the continuous phase. This methodology enables water-sensitive, catalytic, and oxidative polymerizations, offering a new route for producing advanced materials with potential applications in electronics and nanotechnology (Müller et al., 2006).

Environmental Implications

Research on the environmental exposure to plasticizers, specifically 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), reveals the presence of oxidative metabolites in U.S. adults. This study highlights the importance of monitoring environmental and human exposure to emerging plasticizers, contributing to environmental health and safety assessments (Silva et al., 2013).

properties

IUPAC Name

2-cyclohexyl-2-methoxyethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-10-9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUFWJBHABGTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-2-methoxyethanethiol

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